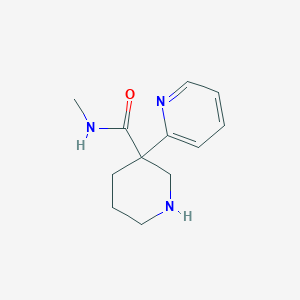

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

Übersicht

Beschreibung

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxylic acid or its derivatives.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide:

This compound is also known as CCG-211444 .

Scientific Research Applications

- As an analog: this compound is an analog compound . Compound 3 was subsequently advanced to preclinical efficacy studies in mice, where it conferred protection against infection caused by a related alphavirus, neuroadapted Sindbis virus .

- Inhibitor of alphavirus replication: Indole-2-carboxamides, a series of which this compound belongs to, have been identified as alphavirus replication inhibitors .

- Drug development : It has been used in research to develop more potent and metabolically stable compounds . Initial structure-activity relationship (SAR) development of the terminal amide led to the discovery of enantiomer 3 .

| No. | NR 2R 3 | IC 50 (μM) a | CC 50 (μM) b | BBB-PAMPA (log P eff) c | MLM T 1/2 (min) d | MDR1 Recognition (increase in Rho123 uptake) e | Sol (μM) f |

|---|---|---|---|---|---|---|---|

| 3 | (R)-PhCH(CH 3)NH | 6.5 ± 1.5 | >100 | -6.52 ± 3.14 | 2.1 | 24.4 ± 3.7 | 8-16 |

| 4 | 4-PyrCH 2NH | 6.8 ± 1.7 | >100 | -4.16 ± 0.12 | 25.9 ± 2.6 | 31-63 | |

| 27a | 4-PyrCH(CH 3)NH | 2.4 ± 0.8 | 90.1 | -3.99 ± 0.01 | 43.1 ± 5.9 | 31-63 |

Wirkmechanismus

The mechanism of action of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(pyridin-2-yl)piperidine-3-carboxamide: Lacks the methyl group on the nitrogen atom.

N-methyl-3-(pyridin-3-yl)piperidine-3-carboxamide: The pyridine ring is substituted at the 3-position instead of the 2-position.

N-methyl-3-(pyridin-2-yl)piperidine-4-carboxamide: The carboxamide group is at the 4-position of the piperidine ring.

Uniqueness

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the nitrogen atom and the position of the pyridine ring contribute to its distinct properties compared to similar compounds.

Biologische Aktivität

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their versatility in biological applications. The compound's structure features a piperidine ring substituted with a pyridine moiety and a carboxamide group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that this compound may inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound has been shown to interact with key signaling pathways involved in cancer progression, including the inhibition of receptor tyrosine kinases (RTKs) and modulation of RAS signaling pathways. For instance, studies have demonstrated that derivatives can induce caspase activity, leading to apoptosis in RAS-dependent cancer cells .

- Comparative Efficacy : In vitro studies suggest that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. For example, it has shown higher efficacy against A549 lung cancer cells than imatinib, a standard treatment for certain cancers .

Antimicrobial Activity

The compound also displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

- Spectrum of Activity : Various studies indicate that piperidine derivatives can inhibit bacterial growth effectively, sometimes outperforming commercial antibiotics . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.

- Case Studies : Specific case studies have reported the effectiveness of this compound against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance .

Neuroprotective Effects

Emerging research points towards neuroprotective properties associated with this compound.

- CNS Targeting : The ability of piperidine derivatives to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases. Studies have indicated their potential in modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

- Predictive Models : Computational models have predicted that this compound could interact with various CNS targets, including receptors involved in neuroprotection and cognition enhancement .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features.

| Structural Feature | Biological Activity |

|---|---|

| Piperidine Ring | Essential for receptor binding |

| Pyridine Substitution | Enhances anticancer activity |

| Carboxamide Group | Increases solubility and bioavailability |

Research indicates that modifications to these structural components can significantly alter the pharmacological profile of the compound, leading to enhanced efficacy or reduced toxicity.

Eigenschaften

IUPAC Name |

N-methyl-3-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-13-11(16)12(6-4-7-14-9-12)10-5-2-3-8-15-10/h2-3,5,8,14H,4,6-7,9H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCQQGAWCIBBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCNC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.